8-Acetyl-1,2,4,5-tetrahydro-benzo[c]azepin-3-one is a heterocyclic compound belonging to the class of benzodiazepines, characterized by a fused ring system that includes both a benzene and azepine structure. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.
The compound can be synthesized through various methods, often involving multi-step organic synthesis techniques. It is documented in chemical databases and literature, including PubChem and Benchchem, where it is listed under the molecular formula .
8-Acetyl-1,2,4,5-tetrahydro-benzo[c]azepin-3-one is classified as a tetrahydrobenzodiazepine. This classification indicates that it contains a saturated azepine ring, which contributes to its unique chemical properties and biological activity.
The synthesis of 8-acetyl-1,2,4,5-tetrahydro-benzo[c]azepin-3-one typically involves several key steps:
The synthesis may require careful control of reaction conditions (temperature, time, solvent) to optimize yield and selectivity. Analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of the synthesized compound .
The molecular structure of 8-acetyl-1,2,4,5-tetrahydro-benzo[c]azepin-3-one features a tetrahydrobenzoazepine core with an acetyl group at the 8-position. The compound's structural formula can be represented as follows:
This structure includes:
Key structural data include:
8-Acetyl-1,2,4,5-tetrahydro-benzo[c]azepin-3-one can undergo various chemical reactions typical for benzodiazepines:
Reactions are often conducted under controlled environments to prevent side reactions and ensure high yields. Analytical methods such as Thin Layer Chromatography (TLC) are used to monitor reaction progress .
The mechanism of action for 8-acetyl-1,2,4,5-tetrahydro-benzo[c]azepin-3-one primarily involves its interaction with neurotransmitter receptors in the central nervous system. It is believed to act as a modulator of gamma-aminobutyric acid (GABA) receptors:
Research indicates that compounds similar to 8-acetyl-1,2,4,5-tetrahydro-benzo[c]azepin-3-one exhibit anxiolytic and anticonvulsant properties due to their GABAergic activity .
The physical properties of 8-acetyl-1,2,4,5-tetrahydro-benzo[c]azepin-3-one include:
Chemical properties include:
Relevant data from studies indicate that these properties make it suitable for various applications in medicinal chemistry .
8-Acetyl-1,2,4,5-tetrahydro-benzo[c]azepin-3-one has several potential applications:
Core-hopping represents a deliberate strategy to replace central molecular frameworks while preserving biological activity through conserved pharmacophore geometry. This approach is particularly valuable for overcoming synthetic challenges or intellectual property limitations associated with complex benzazepinone scaffolds. The transformation from morphine to tramadol exemplifies a large-step hop involving ring opening of fused cyclohexane systems to generate a simplified, flexible azepine scaffold while maintaining key pharmacophore elements (tertiary amine, aromatic ring, hydroxyl group) [2]. In the context of 8-acetyl-1,2,4,5-tetrahydro-3H-benzo[c]azepin-3-one, core-hopping enables strategic manipulation of the benzo-fused seven-membered ring.
Modern implementations include the "cut-and-sew" technique applied to CCR2 antagonists, where pyridine or pyrimidine cores were systematically replaced with benzo[c]azepinone systems. This scaffold transition leveraged topological similarities while exploiting differences in vector angles for enhanced target engagement. Computational methods facilitate this process through pharmacophore-based virtual screening, identifying isofunctional cores capable of conserving critical hydrogen-bonding patterns with biological targets like Rho-associated kinases (ROCK) [8] [10]. The benzo[c]azepinone core demonstrates superior adaptability in these designs due to its semi-rigid conformation that balances target complementarity with synthetic accessibility (CAS: 160300-38-9) [1].
Table 1: Core-Hopping Approaches for Azepinone Scaffold Development
Original Scaffold | Hopped Scaffold | Technique | Structural Impact |
---|---|---|---|
Morphine | Tramadol | Ring opening | Loss of three fused rings, increased flexibility |
Pyrimidine-carbonyl piperidine | Benzo[c]azepin-3-one | Cut-and-sew | Fused ring system with altered dipole |
Acetamido-thiazole | Benzoazepinone | Virtual screening | Enhanced hinge-binding interactions |
Pheniramine | Cyproheptadine | Ring closure | Conformational restriction, potency increase |
Regioselective installation of the acetyl group at the C8 position of the benzazepinone scaffold demands precise reaction control. The 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one intermediate undergoes directed ortho-metalation (DoM) using organolithium bases at low temperatures (-78°C), followed by quenching with acetyl chloride or acetic anhydride to yield 8-acetyl derivatives with >85% regioselectivity [4] [9]. This specificity arises from the ortho-directing capability of the lactam carbonyl and the electron-withdrawing effect of the existing chlorine substituent, which acidifies the adjacent C8 proton.
Intramolecular Friedel-Crafts acylation presents a complementary approach to constructing the benzazepinone core while simultaneously introducing the acetyl moiety. Starting from 4-(4-chloroanilino)-4-oxobutanoic acid, cyclization under acidic conditions (polyphosphoric acid, PPA) yields the tetrahydrobenzazepinone skeleton directly. Subsequent regioselective electrophilic aromatic substitution at C8 is achieved using acetyl chloride with Lewis acid catalysts (AlCl₃ in dichloroethane, 0-5°C), taking advantage of the inherent electron-rich character of the position ortho to the annular nitrogen [4]. Microwave-assisted cyclization (150°C, DMF) significantly reduces reaction times from 48 hours to <30 minutes while improving yields by 15-20% through suppression of polymerization side reactions [9].
Construction of the saturated seven-membered ring employs two dominant strategies: catalytic hydrogenation of aromatic precursors and ring-closing metathesis (RCM) of diene systems. Catalytic hydrogenation of 2,3-dihydro-1H-benzo[c]azepin-5(4H)-one precursors typically employs platinum oxide (Adams catalyst) or palladium on carbon (10% Pd/C) in acetic acid under moderate hydrogen pressure (3-5 atm). Complete saturation requires careful optimization, as over-reduction may cleave the C-N bond or generate undesired piperidine derivatives [3] [9].
RCM has emerged as a powerful alternative for constructing unsaturated azepine intermediates that are subsequently hydrogenated to target compounds. Diallylamine precursors undergo cyclization using second-generation Grubbs catalysts (Ru-2, 5-10 mol%) in dilute dichloromethane (0.01 M) under reflux, producing 2,5-dihydro-1H-benzo[c]azepin-3(4H)-ones with >90% E-selectivity [3]. The resulting exocyclic double bond is then selectively reduced via catalytic hydrogenation (Pd/C, H₂, 1 atm) or dissolved-metal reduction (NaBH₄/NiCl₂) to afford the saturated 8-acetyl derivative. Notably, RCM approaches enable installation of diverse C3 substituents prior to ring formation – a flexibility not readily achievable through aromatic hydrogenation routes.
Table 2: Cyclization Methods for Azepine Ring Formation
Method | Conditions | Key Intermediate | Yield Range | Advantages |
---|---|---|---|---|
Catalytic Hydrogenation | 10% Pd/C, AcOH, 50 psi H₂, 24h | 2,3-Dihydro-1H-benzo[c]azepin-5(4H)-one | 60-75% | Direct access to saturated core |
Ring-Closing Metathesis | Grubbs-II (5 mol%), DCM, reflux, 0.01M | 4,5-Dihydro-3H-benzo[c]azepin-3-one | 80-92% | Functional group tolerance, stereocontrol |
Friedel-Crafts Acylation | PPA, 120°C, 6h or MW 150°C, 20min | 4-Oxo-4-(2-aminophenyl)butanoyl chloride | 55-70% | Simultaneous ring formation and acetylation |
Dieckmann Condensation | NaOMe/MeOH, 0°C → RT | Diethyl 2-(2-aminophenyl)malonate | 40-50% | Enolizable acetyl equivalent installation |
The inherently lipophilic benzazepinone scaffold presents formulation challenges that necessitate strategic introduction of solubilizing groups without compromising target engagement. Structure-activity relationship (SAR) studies indicate that the C8 acetyl position tolerates significant structural elaboration through amine-appended spacers that terminate in ionizable moieties [1] [10]. Optimal water solubility (>1 mg/mL in pH 7.4 buffer) is achieved through elongation of the acetyl group into ω-aminoalkyl ketones (e.g., 8-(3-aminopropionyl) derivatives) or direct conversion to piperazine acetamide analogues.
Structure-based drug design leveraging ROCK kinase crystal structures (PDB: 5KKS) reveals that elongated cationic chains (e.g., N-methylpiperazinylpropionyl) project toward solvent-exposed regions without disrupting critical hinge-binding interactions [10]. These modifications exploit electrostatic complementarity with the kinase's glycine-rich loop while simultaneously improving physicochemical properties. The introduction of morpholine or 4-methylpiperazine groups via reductive amination of 8-formyl intermediates (NaBH₃CN, DCE/MeOH) increases aqueous solubility by 20-50 fold compared to the parent acetyl compound while maintaining sub-micromolar ROCK inhibitory activity (IC₅₀ 15-80 nM).
Table 3: Solubility Parameters of Modified Benzo[c]azepin-3-one Derivatives
C8 Substituent | LogP | Aqueous Solubility (μg/mL) | ROCK2 IC₅₀ (nM) | PKA Selectivity (Fold) |
---|---|---|---|---|
Acetyl (-COCH₃) | 2.8 ± 0.1 | 12.5 ± 3.2 | 150 ± 25 | 1.3 |
2-Aminoacetyl (-COCH₂NH₂) | 1.9 ± 0.2 | 185 ± 22 | 420 ± 60 | 3.8 |
3-Aminopropionyl (-COCH₂CH₂NH₂) | 1.5 ± 0.1 | 310 ± 45 | 79 ± 9 | 10 |
4-Methylpiperazine acetamide (-CONHCH₂- N-methylpiperazine) | 1.2 ± 0.3 | 890 ± 120 | 25 ± 5 | 32 |
3-(Dimethylamino)propylamide (-CONHCH₂CH₂CH₂NMe₂) | 0.8 ± 0.2 | 1520 ± 210 | 16 ± 8 | 32 |
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8